molecular formula C19H21NO6 B11016134 1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11016134
M. Wt: 359.4 g/mol
InChI Key: OPILUJXCVXAIRR-AWEZNQCLSA-N
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Description

1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline typically involves the following steps:

    Synthesis of the Chromen Derivative: The chromen moiety is synthesized through a series of reactions starting from appropriate precursors. For example, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol can be synthesized by cyclization of suitable phenolic compounds with ethyl acetoacetate under acidic conditions.

    Formation of the Ester Linkage: The chromen derivative is then reacted with chloroacetic acid to form the ester linkage. This reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Coupling with L-Proline: The final step involves coupling the esterified chromen derivative with L-proline. This can be achieved using coupling reagents like N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromen moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen derivatives.

    Substitution: Substituted ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers and smart materials.

Mechanism of Action

The mechanism of action of 1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is not fully understood but is believed to involve interactions with specific molecular targets. The chromen moiety may interact with enzymes or receptors, modulating their activity. The proline residue could enhance the compound’s binding affinity and specificity for certain targets. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core structure and exhibit similar biological activities.

    L-proline derivatives: Compounds containing the proline residue are known for their role in peptide synthesis and biological activity.

Uniqueness

1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is unique due to the combination of the chromen and proline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-1-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H21NO6/c1-3-12-9-17(22)26-18-11(2)15(7-6-13(12)18)25-10-16(21)20-8-4-5-14(20)19(23)24/h6-7,9,14H,3-5,8,10H2,1-2H3,(H,23,24)/t14-/m0/s1

InChI Key

OPILUJXCVXAIRR-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)O

Origin of Product

United States

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